Reduced In Vivo Toxicity and Mortality: Promazine vs. Chlorpromazine in a 5-Week Rat Study
In a 5-week oral toxicity study in male Sprague-Dawley rats, promazine demonstrated a more favorable safety profile compared to chlorpromazine, which is a halogenated analog [1]. Specifically, chlorpromazine treatment (25 mg/kg/day, p.o.) resulted in significantly decreased body weight gain compared to pair-fed controls and increased mortality over the treatment period. In contrast, promazine-treated rats did not exhibit increased mortality or the same degree of weight loss [1].
| Evidence Dimension | In vivo toxicity (mortality and body weight) |
|---|---|
| Target Compound Data | No increased mortality over 5 weeks; body weight gain less affected. |
| Comparator Or Baseline | Chlorpromazine: Increased mortality; significant decrease in body weight gain vs. pair-fed controls. |
| Quantified Difference | Qualitative difference in survival and body weight change; promazine showed better tolerability. |
| Conditions | Male Sprague-Dawley rats, 25 mg/kg/day oral for 5 weeks. |
Why This Matters
For researchers conducting long-term in vivo studies, promazine's lower toxicity and mortality rate reduce confounding factors and animal loss, leading to more reliable and ethical experimental outcomes.
- [1] Kodavanti, U.P.; et al. In vivo toxicity and pulmonary effects of promazine and chlorpromazine in rats. Journal of Biochemical Toxicology 1990, 5(4), 245-251. View Source
